N-(2-chlorophenyl)-6-methyl-4-(methylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide
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Overview
Description
N-(2-CHLOROPHENYL)-4-METHANESULFONYL-6-METHYL-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE is a complex organic compound that belongs to the class of benzoxazine derivatives This compound is characterized by its unique chemical structure, which includes a chlorophenyl group, a methanesulfonyl group, and a benzoxazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-CHLOROPHENYL)-4-METHANESULFONYL-6-METHYL-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzoxazine Ring: This step involves the cyclization of appropriate precursors under controlled conditions to form the benzoxazine ring.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced through a substitution reaction, often using chlorinated aromatic compounds as starting materials.
Addition of the Methanesulfonyl Group: The methanesulfonyl group is added via sulfonation reactions, typically using methanesulfonyl chloride as the sulfonating agent.
Final Coupling and Purification: The final step involves coupling the intermediate products and purifying the compound through recrystallization or chromatography techniques.
Industrial Production Methods
In an industrial setting, the production of N-(2-CHLOROPHENYL)-4-METHANESULFONYL-6-METHYL-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE may involve large-scale reactors and automated processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(2-CHLOROPHENYL)-4-METHANESULFONYL-6-METHYL-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the sulfonyl group to a sulfide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides.
Scientific Research Applications
N-(2-CHLOROPHENYL)-4-METHANESULFONYL-6-METHYL-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-CHLOROPHENYL)-4-METHANESULFONYL-6-METHYL-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(2-Chlorophenyl)-5-phenylimidazo[1,5-a]pyrazin-8-amine: Shares the chlorophenyl group and has similar biological activities.
2-Chloro-N-(2-chlorophenyl)nicotinamide: Another compound with a chlorophenyl group, used in antibacterial research.
Uniqueness
N-(2-CHLOROPHENYL)-4-METHANESULFONYL-6-METHYL-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE is unique due to its specific combination of functional groups and the benzoxazine ring structure, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C17H17ClN2O4S |
---|---|
Molecular Weight |
380.8 g/mol |
IUPAC Name |
N-(2-chlorophenyl)-6-methyl-4-methylsulfonyl-2,3-dihydro-1,4-benzoxazine-2-carboxamide |
InChI |
InChI=1S/C17H17ClN2O4S/c1-11-7-8-15-14(9-11)20(25(2,22)23)10-16(24-15)17(21)19-13-6-4-3-5-12(13)18/h3-9,16H,10H2,1-2H3,(H,19,21) |
InChI Key |
UXPMCKZTAVSAHN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(CN2S(=O)(=O)C)C(=O)NC3=CC=CC=C3Cl |
Origin of Product |
United States |
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